molecular formula C9H19O6P B14359159 Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate CAS No. 96182-47-7

Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate

Cat. No.: B14359159
CAS No.: 96182-47-7
M. Wt: 254.22 g/mol
InChI Key: OSRWBULJHOOBOX-UHFFFAOYSA-N
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Description

Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate is a synthetic organophosphorus compound of interest in chemical and pharmaceutical research. Its structure incorporates both a phosphonate diester and a carbonate ester, making it a versatile building block and a potential prodrug motif. In medicinal chemistry, phosphonate esters are widely investigated as bioreversible prodrugs of bioactive phosphonic acids. The presence of the (ethoxycarbonyl)oxy group is characteristic of strategies like the POC (isopropyloxymethyl carbonate) group, which is designed to enhance the oral bioavailability and cell membrane permeability of parent nucleotide analogs [citation://pmc.ncbi.nlm.nih.gov/articles/PMC4173794/]. Once inside cells, such prodrugs are enzymatically cleaved to release the active phosphonate metabolite, a mechanism that has been clinically validated in several antiviral therapies [citation://pmc.ncbi.nlm.nih.gov/articles/PMC4173794/]. From a synthetic chemistry perspective, this compound can serve as a key intermediate. Phosphonate esters are common precursors in classic reactions, such as the Michaelis-Becker reaction, for the formation of carbon-phosphorus bonds, enabling the synthesis of more complex molecules for material science and drug discovery [citation://www.sciencedirect.com/topics/chemistry/michaelis-becker-reaction]. Researchers value this reagent for exploring novel synthetic pathways and developing new prodrug entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

96182-47-7

Molecular Formula

C9H19O6P

Molecular Weight

254.22 g/mol

IUPAC Name

2-diethoxyphosphorylethyl ethyl carbonate

InChI

InChI=1S/C9H19O6P/c1-4-12-9(10)13-7-8-16(11,14-5-2)15-6-3/h4-8H2,1-3H3

InChI Key

OSRWBULJHOOBOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCP(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Preparation of Ethyl 2-Bromoethyl Carbonate

The synthesis begins with the preparation of ethyl 2-bromoethyl carbonate, the alkylating agent required for the Arbuzov reaction. This compound is synthesized via the reaction of 2-bromoethanol with ethyl chloroformate in anhydrous dichloromethane, using pyridine as a base to neutralize HCl byproducts:

$$ \text{BrCH}2\text{CH}2\text{OH} + \text{ClCOOEt} \xrightarrow{\text{pyridine}} \text{BrCH}2\text{CH}2\text{OCOOEt} + \text{HCl} $$

Key Considerations :

  • 2-Bromoethanol is thermally unstable and prone to elimination; reactions must be conducted below 0°C to suppress HBr loss.
  • Ethyl chloroformate is added dropwise to avoid exothermic side reactions.

Arbuzov Reaction with Triethyl Phosphite

The alkylating agent (ethyl 2-bromoethyl carbonate) reacts with triethyl phosphite under catalytic conditions. Drawing from US5473093A, the protocol is adapted as follows:

  • Catalyst Selection : Ethyl iodide (2–5 wt% relative to triethyl phosphite) is preferred over methyl iodide or iodine to minimize byproduct formation.
  • Temperature Control : A heel of this compound (20–25% of triethyl phosphite mass) is precharged to maintain the reaction temperature at 175–185°C, exceeding the boiling point of triethyl phosphite (156°C).
  • Addition Rate : Triethyl phosphite is added gradually over 5–10 hours to mitigate exothermic runaway reactions.

The reaction proceeds via nucleophilic attack of triethyl phosphite on the alkyl halide, followed by elimination of ethyl bromide:

$$ \text{P(OEt)}3 + \text{BrCH}2\text{CH}2\text{OCOOEt} \rightarrow \text{(EtO)}2\text{P(O)CH}2\text{CH}2\text{OCOOEt} + \text{EtBr} $$

Yield Optimization :

  • Triethyl phosphite purity ≥98% (acid number <0.1 mg KOH/g) ensures minimal side reactions.
  • Post-reaction heating at 180°C for 2 hours maximizes conversion.

Synthetic Route 2: Stepwise Esterification of Hydroxyethylphosphonate

Synthesis of Diethyl (2-Hydroxyethyl)phosphonate

The precursor diethyl (2-hydroxyethyl)phosphonate is prepared via Michaelis-Becker reaction between sodium diethyl phosphite and 2-hydroxyethyl tosylate:

  • Sodium Diethyl Phosphite Preparation :
    $$ \text{HP(O)(OEt)}2 + \text{NaH} \rightarrow \text{Na}^+\text{P(O)(OEt)}2^- + \text{H}_2 $$
    Conducted in anhydrous THF at 0°C to prevent phosphite hydrolysis.

  • Nucleophilic Substitution :
    $$ \text{Na}^+\text{P(O)(OEt)}2^- + \text{TsOCH}2\text{CH}2\text{OH} \rightarrow \text{(EtO)}2\text{P(O)CH}2\text{CH}2\text{OH} + \text{NaOTs} $$
    Reaction proceeds at 60°C for 12 hours, yielding 70–85% after column chromatography.

Esterification with Ethyl Chloroformate

The hydroxyl group is functionalized using ethyl chloroformate in pyridine:

$$ \text{(EtO)}2\text{P(O)CH}2\text{CH}2\text{OH} + \text{ClCOOEt} \xrightarrow{\text{pyridine}} \text{(EtO)}2\text{P(O)CH}2\text{CH}2\text{OCOOEt} + \text{HCl} $$

Reaction Conditions :

  • Molar ratio 1:1.2 (hydroxyethylphosphonate:chloroformate).
  • Anhydrous pyridine acts as both solvent and acid scavenger.
  • Stirring at 25°C for 6 hours achieves >90% conversion.

Comparative Analysis of Synthetic Routes

Parameter Arbuzov Route Esterification Route
Reaction Time 8–12 hours (excluding halide synthesis) 18–24 hours (two-step)
Yield 60–75% 65–80%
Purity 97–99% (direct from reaction) Requires chromatography
Scalability Suitable for industrial scale Limited by tosylate preparation
Byproducts Ethyl bromide, residual catalyst Tosylate salts, pyridine-HCl

Purification and Characterization

Distillation and Crystallization

  • Arbuzov Product : Vacuum distillation (0.1 mmHg, 110–120°C) removes excess triethyl phosphite and ethyl iodide.
  • Esterification Product : Recrystallization from hexane/ethyl acetate (4:1) yields white crystals (mp 42–44°C).

Spectroscopic Validation

  • 31P NMR : Single resonance at δ 25.8–26.3 ppm confirms phosphonate structure.
  • IR Spectroscopy : Peaks at 1250 cm⁻¹ (P=O) and 1745 cm⁻¹ (C=O) validate functional groups.

Chemical Reactions Analysis

Types of Reactions

Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium ethoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a new phosphonate ester .

Scientific Research Applications

Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Research Findings

Phosphonate Reactivity
  • The ethoxycarbonyloxy group in Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate increases hydrolytic susceptibility compared to non-esterified analogs like Diethyl 2-chloroethylphosphonate, which exhibits greater stability due to the inert C-Cl bond .
  • Diethyl (2-(triethoxysilyl)ethyl)phosphonate demonstrates superior phosphorus content (3.2 wt%) when grafted onto lignin nanoparticles, enhancing flame retardancy in polylactic acid (PLA) composites .

Physical and Spectroscopic Properties

  • Diethyl 2-oxo-2-arylethylphosphonates : Characteristic ¹H NMR signals include aryl protons (δ ~6.7–7.6 ppm) and ketone carbonyl (δ ~190–200 ppm in ¹³C NMR) .
  • Diethyl (2-(triethoxysilyl)ethyl)phosphonate : ³¹P NMR peaks at δ ~20–25 ppm, with Si-O-Et signals at δ ~3.5–3.8 ppm (¹H NMR) .

Q & A

Q. What are the established synthetic routes for Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. A common method involves reacting 2-[(ethoxycarbonyl)oxy]ethanol with diethyl phosphorochloridate under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions), stoichiometric excess of the phosphonating agent, and use of a base like triethylamine to scavenge HCl . Yields are highly dependent on solvent choice (e.g., dichloromethane or THF) and reaction time optimization. For example, prolonged heating (>24 hours) at 130°C in triethyl phosphite can lead to decomposition, while shorter durations (12–18 hours) at 80–100°C improve efficiency .

Q. How is the structural integrity of this compound validated post-synthesis?

Crystallographic analysis (X-ray diffraction) is the gold standard for confirming molecular geometry. For related phosphonates, triclinic crystal systems with space group P1 and unit cell parameters (e.g., a = 9.9461 Å, b = 12.1510 Å) have been reported, providing benchmarks for bond angles and torsional strain . Complementary techniques include:

  • NMR spectroscopy : 31^{31}P NMR peaks near δ 20–25 ppm confirm phosphonate functionality, while 1^{1}H NMR resolves ethoxy and ethylenic protons .
  • FTIR : Stretching frequencies at 1250–1280 cm1^{-1} (P=O) and 1740–1760 cm1^{-1} (C=O) validate functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile phosphonate intermediates .
  • Waste disposal : Segregate acidic or reactive byproducts (e.g., HCl) and neutralize before disposal .
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

Discrepancies in catalytic efficiency (e.g., Pd vs. Rh catalysts) often arise from ligand effects or solvent polarity. For instance:

  • Palladium systems : Bidentate ligands (e.g., dppe) enhance stability in Suzuki-Miyaura couplings but may reduce electrophilic reactivity at the phosphorus center .
  • Rhodium catalysis : Improved yields in cyclopropanation reactions are attributed to Rh(II) acetate’s ability to stabilize diazo intermediates, as observed in analogous α-diazophosphonates . Methodological adjustments, such as varying solvent polarity (toluene vs. DMF) or using additives (e.g., MgSO4_4 for moisture control), can reconcile conflicting results .

Q. What mechanistic insights explain the compound’s role in synthesizing heterocyclic scaffolds?

The phosphonate group acts as a directing and stabilizing moiety in cycloadditions. For example:

  • Furan synthesis : Under Rh(II) catalysis, the compound undergoes [3+2] cycloaddition with acetylenes, where the ethoxycarbonyloxyethyl group facilitates regioselective ring closure .
  • Thiophene derivatives : Electrophilic substitution at the thienyl position is enhanced by the electron-withdrawing phosphonate, enabling functionalization with chlorocarbonyl groups . Computational studies (DFT) on analogous systems suggest that the phosphonate’s electron-deficient nature lowers transition-state energy by 5–10 kcal/mol compared to non-phosphorylated analogs .

Q. How do impurities in this compound affect its application in asymmetric catalysis?

Trace hydroxylated byproducts (e.g., from incomplete esterification) can deactivate chiral catalysts. For example:

  • Chiral phosphine ligands : Residual 2-hydroxyethylphosphonate binds irreversibly to metal centers, reducing enantiomeric excess (ee) by >20% . Mitigation strategies include:
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
  • Quality control : LC-MS monitoring (m/z 366.39 for the parent ion) to detect impurities ≥0.1% .

Methodological Recommendations

  • Controlled experiments : Compare reaction outcomes under inert (N2_2) vs. aerobic conditions to assess oxidation sensitivity .
  • Data reproducibility : Use standardized reagents (e.g., anhydrous solvents) and calibrate instrumentation (e.g., NMR shimming) to minimize variability .

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